molecular formula C20H19NO5 B051180 4-Fmoc-3(R)-morpholinecarboxylic acid CAS No. 942153-03-9

4-Fmoc-3(R)-morpholinecarboxylic acid

Cat. No. B051180
CAS RN: 942153-03-9
M. Wt: 353.4 g/mol
InChI Key: CJVIYWXADATNKP-GOSISDBHSA-N
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Description

4-Fmoc-3(R)-morpholinecarboxylic acid is a chemical compound utilized in the synthesis of peptidomimetics and other complex organic molecules. Its significance lies in its compatibility with solid-phase peptide synthesis and its role in creating structurally diverse peptides.

Synthesis Analysis

This compound can be synthesized through a practical synthetic route involving reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis. The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester exemplifies this process. This synthesis demonstrates full compatibility with solid-phase peptide synthesis, facilitating its application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Molecular Structure Analysis

The molecular structure of 4-Fmoc-3(R)-morpholinecarboxylic acid is characterized by the presence of the Fmoc group, which imparts stability and reactivity suitable for peptide synthesis. The specific configuration of the morpholine ring in this compound is a critical factor in its chemical behavior and utility in peptide synthesis.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, particularly in the formation of peptidomimetics. Its reactivity is influenced by the Fmoc group, which allows for easy incorporation into peptides and subsequent removal under specific conditions. Studies have shown the use of Fmoc-protected amino acids in the synthesis of mixed aza-beta3-peptides and their mimetics (Busnel et al., 2005).

Scientific Research Applications

Synthesis of Enantiopure Fmoc-protected Morpholine-3-carboxylic Acid

Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized through a practical route involving reductive amination, intramolecular acetalization, and other steps. The synthesized compound exhibits compatibility with solid-phase peptide synthesis, facilitating its application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Advancements in Solid-Phase Peptide Synthesis

The introduction of various solid supports, linkages, side chain protecting groups, and enhanced solvation conditions has advanced Fmoc solid phase peptide synthesis significantly. This progress has led to remarkable syntheses, including biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).

Fabrication of Functional Materials with Fmoc-modified Amino Acids and Peptides

Fmoc-modified amino acids and peptides exhibit unique self-assembly features. Their hydrophobicity and aromaticity, imparted by the Fmoc moiety, promote the association of building blocks. These compounds have been studied extensively for their applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic activities, therapeutic and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Protective Group Chemistry in Peptide Synthesis

Acid-labile Handles for Peptide N-alkylamides

The use of 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (R)PAL handles has been explored for the synthesis of peptide N-alkylamides. These handles, in combination with specific cleavage reagents, provide an efficient route for the synthesis of peptides with excellent yields and purities (Songster, Vagner, & Bárány, 2004).

Comparative Studies of Protecting Groups for SPPS

The comparative studies between 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) and 9-fluorenylmethoxycarbonyl (Fmoc) as N(alpha)-protecting groups in solid-phase peptide synthesis (SPPS) have revealed that the Nsc group offers advantages in real-time monitoring of the deprotection process and decreases the rearrangement of certain amino acids, which can be a challenge in SPPS (Ramage et al., 1999).

properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIYWXADATNKP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363606
Record name 4-Fmoc-3(R)-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fmoc-3(R)-morpholinecarboxylic acid

CAS RN

942153-03-9
Record name 4-Fmoc-3(R)-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid
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